molecular formula C10H14ClFN2O2 B3892807 (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride

(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride

Cat. No.: B3892807
M. Wt: 248.68 g/mol
InChI Key: RKJBEERRRBTBAB-MWMYENNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable substance in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride typically involves the reaction of 4-fluoroaniline with methyl isobutyl ketone, followed by the introduction of hydroxylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: It can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitroso compounds from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its effects on cellular pathways.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluorophenylhydrazine hydrochloride
  • 4-fluoroaniline
  • Hydroxylamine hydrochloride

Uniqueness

Compared to similar compounds, (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride stands out due to its dual functional groups, which confer unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications across various scientific fields highlight its distinctiveness.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2.ClH/c1-10(2,13-15)9(12-14)7-3-5-8(11)6-4-7;/h3-6,13-15H,1-2H3;1H/b12-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJBEERRRBTBAB-MWMYENNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)C1=CC=C(C=C1)F)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N\O)/C1=CC=C(C=C1)F)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Reactant of Route 2
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Reactant of Route 3
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Reactant of Route 4
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Reactant of Route 5
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Reactant of Route 6
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.